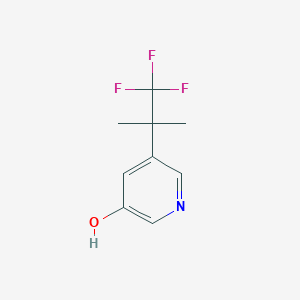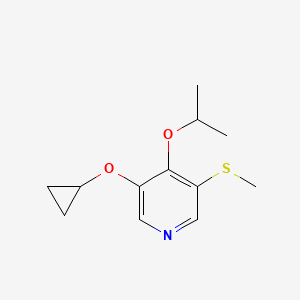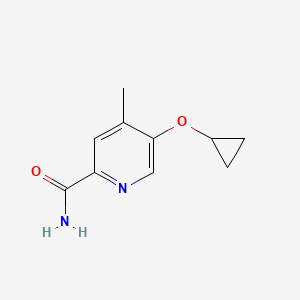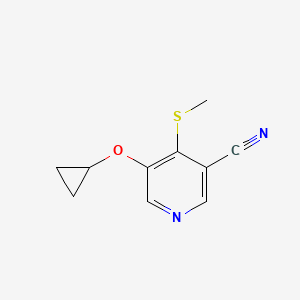![molecular formula C16H15IN2O3S B14810868 N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a complex organic compound characterized by the presence of an iodophenyl group, a sulfonyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the iodophenyl group: This can be achieved through the iodination of aniline derivatives using iodine and an oxidizing agent.
Introduction of the sulfonyl group: This step involves the sulfonation of the iodophenyl compound using sulfonyl chloride in the presence of a base.
Cyclopropanecarboxamide formation: The final step involves the reaction of the sulfonylated iodophenyl compound with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
- N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
Uniqueness
N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its brominated or chlorinated analogs. The iodine atom’s larger size and higher polarizability can lead to different interactions and properties.
Properties
Molecular Formula |
C16H15IN2O3S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15IN2O3S/c17-12-3-5-14(6-4-12)19-23(21,22)15-9-7-13(8-10-15)18-16(20)11-1-2-11/h3-11,19H,1-2H2,(H,18,20) |
InChI Key |
CAURYQYCNMQIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)
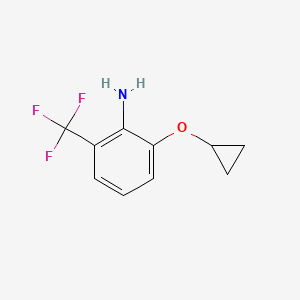
![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)
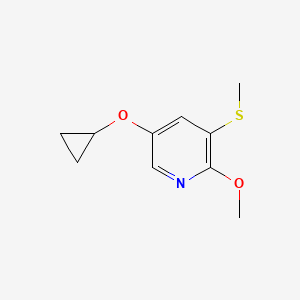


![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
